molecular formula C9H6O3 B1208506 Homophthalic anhydride CAS No. 703-59-3

Homophthalic anhydride

Cat. No. B1208506
CAS RN: 703-59-3
M. Wt: 162.14 g/mol
InChI Key: AKHSBAVQPIRVAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Homophthalic anhydride can be synthesized through various methods. One notable approach involves the trans-selective reaction between homophthalic anhydride and imines in the presence of TiCl4 and diisopropyl ethyl amine, which allows the synthesis of enantiopure 1,2,3,4-tetrahydro-1-oxoquinoline-4-carboxylic acids. This method highlights the compound's utility in producing complex molecules with high diastereoselectivity, offering a pathway to enantiopure compounds essential in medicinal chemistry (Vara et al., 2008).

Molecular Structure Analysis

The molecular structure of homophthalic anhydride allows it to participate in a range of chemical reactions. Its reactivity is characterized by the presence of an anhydride group that can act as an acylating agent or C-nucleophile, enabling stereoselective annulation reactions. This dual functionality is crucial in synthesizing polysubstituted heterocyclic and carbocyclic molecules in a single step, demonstrating the compound's versatility in organic synthesis (González-López & Shaw, 2009).

Chemical Reactions and Properties

Homophthalic anhydride is known for its involvement in cycloaddition reactions, particularly with aldehydes and ketones, leading to the formation of 3,4-dihydroisocoumarin-4-carboxylic acid derivatives. This reaction, facilitated by boron trifluoride-diethyl ether complex, showcases the compound's ability to engage in cycloaddition without the formation of Perkin-type products, expanding its utility in synthesizing a wide variety of functionalized molecules (Yu et al., 1999).

Physical Properties Analysis

The physical properties of homophthalic anhydride, such as melting point, solubility, and crystal structure, are crucial for its handling and application in chemical synthesis. However, specific details on these properties would require further literature review, as the current sources primarily focus on its chemical reactivity and applications in synthesis.

Chemical Properties Analysis

Homophthalic anhydride's chemical properties, including its reactivity with various organic compounds and its role as a precursor to numerous heterocyclic compounds, highlight its significance in organic chemistry. Its ability to undergo reactions with compounds containing carbon-oxygen or carbon-nitrogen double bonds, yielding compounds with substituted or condensed α-pyrone or α-pyri-done rings, underscores its versatility and utility in the synthesis of complex organic molecules (Stanoeva & Khaimova, 1984).

Scientific Research Applications

  • Molecular Modeling

    • Homophthalic anhydride has been used in the study of tautomers in the ground and excited electronic states . The keto-enol tautomerisation in homophthalic anhydride is investigated in the ground (S0) and excited (S1) electronic states .
    • The keto form with a dicarbonyl structure is found to be the most stable form in S0 and enol form with a monocarbonyl structure in S1 indicating an excited state intramolecular proton transfer (ESIPT) process .
    • The computed results show consistency with the change in basis sets and methods of calculations . The observed FT-IR spectra corroborate well with the computed spectra .
  • Organic Transformations

    • Phthalic anhydride, a related compound, has been described as a valuable substrate in organic transformations . While not directly about Homophthalic anhydride, this suggests potential for similar compounds in this field.
    • The review covers applications of phthalic anhydride as a heterocyclic substrate in two- and multicomponent organic reactions .
  • Synthesis of Heterocyclic Compounds

    • Homophthalic anhydrides have been used in the synthesis of heterocyclic compounds .
    • The reactions of homophthalic anhydrides with compounds containing carbon-oxygen or carbon-nitrogen double bonds yield compounds with a substituted or condensed α-pyrone or α-pyri-done ring .
  • DNA-Conjugated Chemistry

    • Homophthalic anhydride has been used in the synthesis of isoquinolones on DNA .
    • The condensation of DNA-conjugated imine (which can be formed in situ from DNA-conjugated amines and aldehydes or DNA-conjugated aldehyde and primary amines) with homophthalic anhydride produces isoquinolones in moderate to excellent yields .
    • The formed isoquinolone can be further derivatized with a variety of amines through amide bond formation .
  • Photophysical Studies

    • Homophthalic anhydride has been used in the study of photophysical changes .
    • The keto-enol tautomerisation in homophthalic anhydride is investigated in the ground (S0) and excited (S1) electronic states .
    • The keto form with a dicarbonyl structure is found to be the most stable form in S0 and enol form with a monocarbonyl structure in S1 indicating an excited state intramolecular proton transfer (ESIPT) process .
  • Chemical Synthesis

    • Homophthalic anhydride is used in the synthesis of various chemical compounds .
    • It is often used as a building block in the synthesis of larger, more complex structures .
    • The specific methods of application and experimental procedures can vary greatly depending on the desired end product .
  • Pharmaceutical Research

    • Homophthalic anhydride may also find use in pharmaceutical research .
    • It could potentially be used in the synthesis of new drugs or in the optimization of existing drug syntheses .
    • Again, the specific methods of application and experimental procedures would depend on the specific context of the research .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The Castagnoli–Cushman reaction of oximes, discovered originally for homophthalic anhydride, stimulated the search for other cyclic anhydrides that would be workable in that reaction . This could open up new avenues for the synthesis of heterocyclic compounds .

properties

IUPAC Name

4H-isochromene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHSBAVQPIRVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220569
Record name Homophthalic acid anhydride
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Molecular Weight

162.14 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Homophthalic anhydride

CAS RN

703-59-3
Record name Homophthalic anhydride
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Record name Homophthalic acid anhydride
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Record name 1,3-Isochromandione
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Record name Benzoglutaric anhydride
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Record name HOMOPHTHALIC ACID ANHYDRIDE
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Synthesis routes and methods I

Procedure details

A solution of homophthalic anhydride (324 mg, 2 mmoles) and triethylamine (0.021 ml, 0.15 mmoles) is prepared in DMF (5 ml) and added to each packet. After heating at 80° C. for 16 hrs the packets are then washed with DMF (3×30 ml) and DCM (3×30 ml).
Quantity
0.021 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Placed in a 20 ml bottle were one of the small (0.241 g of mixed amino acid resin) tea-bags and one of the control (18 micromoles of glycine) tea-bags. The two tea-bags were treated with a solution of benzaldehyde (0.508 ml, 5 mmoles) and anhydrous trimethylorthoformate (1.094 ml, 10 mmoles) in anhydrous DMF (9 ml). After shaking for 3 hrs the packet was washed with anhydrous DMF (3×8 ml). A solution of homophthalic anhydride (801 mg, 5 mmoles) and triethylamine (0.044 ml, 0.3 mmoles) was prepared in chloroform (10 ml) and added to the tea-bag. After shaking at room temperature for 15.5 hrs the packet was washed with DMF (6×30 ml) and DCM (4×30 ml) and dried at room temperature. The remaining 37 tea-bags of mixed resin were each paired with one glycine control tea-bag and reacted as above in 37 separate reactions with the following aldehydes: 1, 4-benzodioxan-6-carboxaldehyde, 1-methylindole-3-carboxaldehyde, 2,3-difluorobenzaldehyde, 2-bromobenzaldehyde, 2-chloro-5-nitrobenzaldehyde, 2-furaldehyde, 2-imidazolecarboxaldehyde, 2-naphthaldehyde, 2-pyridinecarboxaldehyde, 2-thiophenecarboxaldehyde, 3,4-dichlorobenzaldehyde, 3,5-bis(trifluoromethyl)benzaldehyde, 3,5-dihydroxybenzaldehyde, 3,5-dimethoxybenzaldehyde, 3,5-dimethyl-4-hydroxybenzaldehyde, 3-(4-methoxyphenoxy)benzaldehyde, 3-furaldehyde, 3-hydroxybenzaldehyde, 3-methyl-4-methoxybenzaldehyde, 3-methylbenzaldehyde, 3-nitrobenzaldehyde, 3-pyridinecarboxaldehyde, 3-thiophenecarboxaldehyde, 4-(3-dimethylaminopropoxy)benzaldehyde, 4-(dimethylamino)benzaldehyde, 4-(methylthio)benzaldehyde, 4-(trifluoromethyl)benzaldehyde, 4-biphenylcarboxaldehyde, 4-bromo-2-thiophenecarboxaldehyde, 4-cyanobenzaldehyde, 4-methoxy-1-naphthaldehyde, 4-nitrobenzaldehyde, 4-pyridinecarboxaldehyde,5-(hydroxymethyl)-2-furaldehyde, 5-bromo-4-hydroxy-3-methoxybenzaldehyde, 5-nitro-2-furaldehyde and 6-methyl-2-pyridine-carboxaldehyde. The large tea-bag containing 1.204 g (900 micromoles total of mixed amino acids) of resin was reacted with 3,5-dimethoxybenzaldehyde in the same manner, but on a five times larger scale of all reagents and solvents and with no control tea-bag.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.044 mL
Type
catalyst
Reaction Step One
[Compound]
Name
amino acid
Quantity
0.241 g
Type
reactant
Reaction Step Two
Quantity
0.508 mL
Type
reactant
Reaction Step Three
Quantity
1.094 mL
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
reactant
Reaction Step Three
Quantity
18 μmol
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

The teabag containing glycine on resin was placed in a 20 mL bottle and treated with a solution of benzaldehyde (0.508 mL, 5 mmoles) and anhydrous trimethylorthoformate (1.094 mL, 10 mmoles) in anhydrous DMF (9 mL). After shaking for 3 hours, the packet was washed with anhydrous DMF (3×8 mL). A solution of homophthalic anhydride (801 mg, 5 mmoles) and triethylamine (0.044 mL, 0.3 mmoles) was prepared in DMF (10 mL) and added to the teabag. After shaking at room temperature for 16 hours the packet was washed with DMF (6×30 mL) and DCM (4×30 mL) and dried at room temperature.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.044 mL
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.508 mL
Type
reactant
Reaction Step Three
Quantity
1.094 mL
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

2 g (11.1 mmol) of homophthalic acid was dissolved in 30 ml toluene, and 1.6 ml (16.7 mmol) of acetic anhydride was added. The mixture was heated to the reflux temperature and reacted for 0.5 h. Then, the reaction mixture was cooled to the room temperature and concentrated to dry in a reduced pressure to obtain 1.8 g of a product as a pale yellow solid with the yield of 100%. m.p. 140-142° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Homophthalic anhydride
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Citations

For This Compound
1,030
Citations
J Liu, Z Wang, A Levin, TJ Emge… - The Journal of …, 2014 - ACS Publications
The addition of N-methylimidazole (NMI) to the reaction of homophthalic anhydride with imines such as pyridine-3-carboxaldehyde-N-trifluoroethylimine (9) reduces the amount of …
Number of citations: 42 pubs.acs.org
Y Vara, T Bello, E Aldaba, A Arrieta, JL Pizarro… - Organic …, 2008 - ACS Publications
… To test this hypothesis, we carried out the reaction between homophthalic anhydride 1 and aldimines 2a−f to yield racemic 1,2,3,4-tetrahydroisoquinidine carboxylic acids 3a−f (Scheme …
Number of citations: 53 pubs.acs.org
Y KITA, S MOHRI, T TSUGOSHI, H MAEDA… - Chemical and …, 1985 - jstage.jst.go.jp
The reactions of heterohomophthalic anhydrides, 3-carboxy-1-methylindole-2-acetic anhydride (4), 2-carboxybenzo [b] furan-3-acetic anhydride (5), 2-carboxythiophene-3-acetic …
Number of citations: 48 www.jstage.jst.go.jp
J Yuen, J Chai, Y Ding - Bioconjugate Chemistry, 2020 - ACS Publications
… This work shows the development of on-DNA condensation of imines with homophthalic anhydride to yield isoquinolones. Although the condensation of imines with anhydrides has …
Number of citations: 13 pubs.acs.org
R OKUNAKA, T HONDA, M KONDO… - Chemical and …, 1991 - jstage.jst.go.jp
… The reaction of homophthalic anhydride (1) and aldehydes in … Treatment of homophthalic anhydride having a terminal … -induced cycloaddition of homophthalic anhydride was found to …
Number of citations: 14 www.jstage.jst.go.jp
CC Price, FM Lewis, M Meister - Journal of the American Chemical …, 1939 - ACS Publications
… The reaction of methylmagnesium iodide with homophthalic anhydride … homophthalic anhydride, obtained only the various … , the reaction with homophthalic anhydride has been studied …
Number of citations: 7 pubs.acs.org
L Wang, J Liu, H Tian, C Qian… - Advanced Synthesis & …, 2005 - Wiley Online Library
… reacted with homophthalic anhydride to afford isoquinolonic acids in one-pot. It was found that the reaction of benzaldehyde, aniline and homophthalic anhydride was efficiently …
Number of citations: 63 onlinelibrary.wiley.com
N Yu, L Bourel, B Deprez, JC Gesquiere - Tetrahedron letters, 1998 - Elsevier
… of imines with homophthalic anhydride in the presence of BF … The cycloaddition of homophthalic anhydride with imines to … of Schiff bases and homophthalic anhydride 2. Although a …
Number of citations: 41 www.sciencedirect.com
M Cushman, EJ Madaj - The Journal of Organic Chemistry, 1987 - ACS Publications
… In summary, the reactions involving phenylsuccinic anhydride (18) show the same general trends regarding the electronic and steric effects on the stereochemical outcome of the …
Number of citations: 123 pubs.acs.org
MG Bogdanov, MD Palamareva - Tetrahedron, 2004 - Elsevier
… This paper presents a study on the reaction of homophthalic anhydride (1) with different aromatic or heteroaromatic aldehydes in the presence of DMAP at mild conditions: room …
Number of citations: 39 www.sciencedirect.com

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